molecular formula C15H13ClO3 B595350 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid CAS No. 1334499-92-1

3-(4-Chloro-2-methoxyphenyl)phenylacetic acid

Cat. No.: B595350
CAS No.: 1334499-92-1
M. Wt: 276.716
InChI Key: HORGADCZMYSWFB-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)phenylacetic acid: is an organic compound with the molecular formula C15H13ClO3 . It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a building block for more complex chemical entities .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid involves its interaction with specific molecular targets in biological systems. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
  • 4-Chloro-2-methylphenoxyacetic acid

Comparison:

Properties

IUPAC Name

2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGADCZMYSWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718576
Record name (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-92-1
Record name (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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